(R)-4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride
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Overview
Description
®-4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a pyrrolidine ring attached to a benzonitrile moiety through an aminomethyl linkage, and it is commonly used in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Aminomethylation: The pyrrolidine ring is then functionalized with an aminomethyl group. This can be achieved using formaldehyde and a suitable amine under reductive amination conditions.
Coupling with Benzonitrile: The aminomethylated pyrrolidine is then coupled with a benzonitrile derivative. This step often involves nucleophilic substitution reactions where the aminomethyl group acts as a nucleophile attacking the benzonitrile carbon.
Industrial Production Methods
In industrial settings, the production of ®-4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control, continuous flow reactors are employed.
Catalysis: Catalysts such as palladium or other transition metals may be used to facilitate the coupling reactions.
Purification: The final product is purified using crystallization or chromatography techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
®-4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting nitrile groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, thiolates.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, oxides, and other functionalized molecules.
Scientific Research Applications
Chemistry
In chemistry, ®-4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is utilized in the study of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays and structural biology.
Medicine
Medically, ®-4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancers.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
(S)-4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.
4-((Pyrrolidin-3-ylamino)methyl)benzonitrile: The non-hydrochloride form, which may have different solubility and stability properties.
4-((Pyrrolidin-2-ylamino)methyl)benzonitrile hydrochloride: A similar compound with a different position of the pyrrolidine ring, potentially leading to different reactivity and biological effects.
Uniqueness
®-4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride is unique due to its specific stereochemistry, which can significantly influence its interaction with biological targets. This stereochemistry often results in higher selectivity and potency in its applications compared to its analogs.
This detailed overview provides a comprehensive understanding of ®-4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-[[[(3R)-pyrrolidin-3-yl]amino]methyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c13-7-10-1-3-11(4-2-10)8-15-12-5-6-14-9-12;/h1-4,12,14-15H,5-6,8-9H2;1H/t12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUSNXGBTBKCSU-UTONKHPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NCC2=CC=C(C=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NCC2=CC=C(C=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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